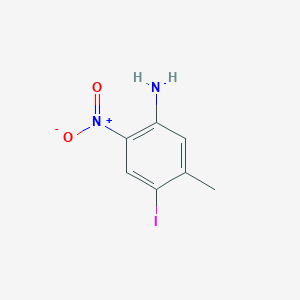

4-Iodo-5-methyl-2-nitroaniline

説明

Significance of Substituted Nitroanilines in Organic Synthesis and Medicinal Chemistry

Substituted nitroanilines are foundational building blocks in the field of organic chemistry. They serve as versatile chemical synthons for the synthesis of a wide array of more complex molecules, including o-phenylenediamines, benzimidazoles, quinoxalines, and phenazines. uj.edu.pl The reactivity of the nitro and amino groups, often in conjunction with other substituents on the aromatic ring, allows for a diverse range of chemical transformations.

In medicinal chemistry, aromatic nitro compounds represent a significant class of molecules with a broad spectrum of biological activities, leading to their use as drugs. nih.gov The specific biological effect is heavily dependent on the nature and arrangement of substituents on the molecule. nih.gov For instance, substituted 2-nitroanilines are crucial for synthesizing analogs of Primaquine, an antimalarial drug; these analogs have shown promise with high activity and reduced toxicity. uj.edu.pl Furthermore, derivatives of substituted nitroanilines are investigated for their potential as anticancer, antipyretic, analgesic, and anti-inflammatory agents. uj.edu.pl An example of their role as a key intermediate is the use of 4-Fluoro-2-Methoxy-5-nitroaniline in the synthesis of Mereletinib, a kinase inhibitor developed for cancer treatment. chemicalbook.com The nitroaniline scaffold is also integral to the preparation of various biologically active benzimidazolone derivatives. rsc.org

Role of Halogenated Aromatic Amines in Material Science and Pharmaceutical Development

Halogenated aromatic amines, the broader class to which 4-Iodo-5-methyl-2-nitroaniline belongs, are important intermediates in both material science and pharmaceutical development. google.com In material science, these compounds are used to produce coloring agents like organic dyes and pigments, as well as functional materials for electronics, such as organoelectroluminescence materials and photosensitive materials used in electrophotography. google.com They are also crucial in the production of certain polymers and flame retardants.

In pharmaceutical development, the introduction of halogen atoms to an aromatic amine can profoundly alter a molecule's biological properties. wisdomlib.org Halogenation often enhances characteristics like lipophilicity (the ability to dissolve in fats) and metabolic stability, which can improve a drug's efficacy and how it is processed by the body. wisdomlib.org The unique electronic properties of halogens can also lead to specific interactions with biological targets. In recent years, the phenomenon of "halogen bonding"—an attractive interaction between a halogen atom in one molecule and a Lewis base in another—has been recognized as a significant force in molecular recognition. acs.org This interaction is now being intentionally exploited in rational drug design to enhance the binding of ligands to proteins and in the development of novel pharmaceutical compounds. acs.org

Overview of Research Trajectories for this compound and Related Structural Analogues

Direct research specifically on this compound is not extensively documented in publicly available literature. However, research on its structural isomers and related analogues provides insight into its potential areas of investigation. A primary focus of research for such compounds is detailed structural analysis. For example, the crystal structure of its isomer, 4-Iodo-2-methyl-5-nitroaniline, has been studied to understand its solid-state conformation and intermolecular interactions, revealing an absence of strong hydrogen bonding or iodine-nitro interactions. nih.govresearchgate.net

Research trajectories for analogous substituted nitroanilines are well-established and typically revolve around several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing new and efficient methods for synthesizing substituted nitroanilines. This includes exploring various catalysts and reaction conditions, such as the vicarious nucleophilic substitution of hydrogen to produce a wide range of substituted nitroanilines. acs.org The Sandmeyer reaction is another classic and continually refined method for introducing halogens onto an aromatic ring starting from an aniline (B41778). nih.gov

Intermediates for Complex Molecules: These compounds are frequently used as starting materials or key intermediates. For instance, 2-Methyl-4-nitroaniline serves as a precursor for synthesizing 3-chloro-5-methylphenyl isocyanate and has been used in materials applications like the deposition of polycrystalline thin films. chemicalbook.com

Investigation of Biological Activity: Structural analogues are often synthesized and screened for potential biological activities. 5-Chloro-4-iodo-2-nitroaniline, for example, has been noted for its potential interaction with metabotropic glutamate (B1630785) receptors, which are important in the central nervous system. biosynth.com The electronic character of different substituents on the nitroaniline ring is systematically varied to study the influence on reaction outcomes and to modulate biological activity. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₇IN₂O₂ | 278.05 | 335349-58-1 bldpharm.com |

| 4-Iodo-2-methyl-5-nitroaniline | C₇H₇IN₂O₂ | 278.05 | Not Available |

| 4-Fluoro-2-Methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.14 | Not Available |

| 5-Chloro-4-iodo-2-nitroaniline | C₆H₄ClIN₂O₂ | 298.47 | 335349-57-0 biosynth.com |

| 4-Iodo-2-nitroaniline (B1312708) | C₆H₅IN₂O₂ | 264.02 | 20691-72-9 chemicalbook.com |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 99-52-5 chemicalbook.com |

| 5-Methoxy-2-methyl-4-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 106579-00-4 nih.gov |

Table 2: Crystallographic Data for the Structural Isomer 4-Iodo-2-methyl-5-nitroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5264 (7) |

| b (Å) | 4.2773 (2) |

| c (Å) | 16.3725 (8) |

| β (°) | 109.835 (1) |

| Volume (ų) | 891.06 (8) |

| Z (molecules/unit cell) | 4 |

| Data sourced from a 2001 crystallographic study. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZSRKCQDQBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625681 | |

| Record name | 4-Iodo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335349-58-1 | |

| Record name | 4-Iodo-5-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335349-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Iodo 5 Methyl 2 Nitroaniline

Advanced Synthetic Routes to 4-Iodo-5-methyl-2-nitroaniline

The synthesis of this compound involves carefully orchestrated nitration and iodination reactions on a substituted aniline (B41778) precursor. The regioselectivity of these reactions is paramount to achieving the desired substitution pattern.

Strategic Nitration and Iodination Processes in Substituted Anilines

The introduction of a nitro group onto an aniline ring is a classic electrophilic aromatic substitution. However, the high reactivity of the amino group can lead to over-nitration and oxidative side reactions. libretexts.org To control this, the amino group is often acetylated to form an acetanilide, which moderates the activating effect and directs the incoming nitro group primarily to the para position. libretexts.org Subsequent hydrolysis of the acetyl group regenerates the amine. libretexts.org

For the synthesis of related nitroanilines, various nitrating agents and conditions have been explored. For instance, palladium-catalyzed C-H nitration using pyrimidine (B1678525) as a removable directing group allows for ortho-selective nitration of anilines. acs.org Another approach employs ceric ammonium (B1175870) nitrate (B79036) for regioselective ortho-nitration without the need for an additional metal catalyst. researchgate.net

Iodination of anilines, which are highly activated rings, can be achieved directly. libretexts.org However, for less reactive or specifically substituted anilines, more electrophilic iodine sources like iodine monochloride (ICl) are effective. libretexts.org Iron(III)-catalyzed activation of N-iodosuccinimide (NIS) has also been shown to be a highly regioselective method for iodinating arenes. acs.org A common strategy for synthesizing iodo-nitroanilines involves the nitration of an aniline derivative followed by iodination. For example, 2-Iodo-5-nitroaniline can be synthesized by first nitrating aniline to 5-nitroaniline, followed by iodination with N-iodosuccinimide (NIS) in acetic acid.

Regioselective Functionalization Approaches

Achieving the specific 4-iodo-5-methyl-2-nitro substitution pattern requires careful regiocontrol. Often, the synthesis starts with a pre-functionalized aniline. For instance, the synthesis of the related compound 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline can start from 2-methyl-5-nitroaniline (B49896).

Protecting groups play a crucial role in directing the functionalization. Acetylation of the amino group in anilines not only moderates its reactivity but also directs electrophiles to the ortho and para positions. libretexts.org This strategy is fundamental in multi-step syntheses to ensure the correct placement of substituents.

Derivatization Chemistry of this compound

The functional groups present in this compound offer multiple avenues for further chemical modification, leading to a wide array of derivatives.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines. anjs.edu.iqfudutsinma.edu.ng This condensation reaction, typically carried out in the presence of an acid catalyst, involves the formation of a carbon-nitrogen double bond. anjs.edu.iqisca.me Aromatic aldehydes are often used to create stable, conjugated Schiff bases. fudutsinma.edu.ng

The formation of Schiff bases is confirmed by spectroscopic methods. For example, in FTIR spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N stretch are indicative of Schiff base formation. anjs.edu.iq

Table 1: Examples of Schiff Base Formation with Anilines

| Aniline Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base Type | Reference |

| 4-Iodoaniline | 2-hydroxy-1-naphthaldehyde | Imine | fudutsinma.edu.ng |

| 4-Nitroaniline | Pentulosono-γ-lactone-2,3-enedianisoate | Imine | anjs.edu.iq |

| 4-methyl-2-nitroaniline (B134579) | 5-bromoisatin | Indole-based imine | orientjchem.org |

| m-nitroaniline | Benzaldehyde | Imine | isca.me |

Nucleophilic and Electrophilic Substitution Reactions on the Aniline Scaffold

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, influenced by the existing substituents. The nitro group is a strong electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. msu.edu This allows for the displacement of the iodo or other leaving groups by nucleophiles. semanticscholar.org

Redox Transformations of the Nitro and Amine Functionalities

The nitro and amine groups of this compound can undergo various redox transformations. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or metals like tin in acidic conditions. msu.edu This transformation is a common strategy in the synthesis of diamino derivatives.

The primary amino group can be converted into a diazonium salt through diazotization with nitrous acid (generated from NaNO₂ and an acid). These diazonium intermediates are highly versatile and can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce cyano or other groups, and iodination by treatment with potassium iodide.

Furthermore, the amino group can be acylated or alkylated. Acylation, for instance with acetic anhydride, can serve as a protective strategy or to modify the electronic properties of the molecule.

Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound as a Precursor

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, primarily due to the strategic placement of its functional groups. The ortho-positioned amino and nitro groups are key to forming fused five- and six-membered rings, such as benzimidazoles and quinolines. The presence of the iodo and methyl groups on the benzene (B151609) ring allows for the creation of specifically substituted heterocyclic systems, which are of interest in medicinal chemistry and materials science. The primary synthetic strategy involves the reductive cyclization of the nitro group, which transforms the molecule into a reactive intermediate capable of undergoing intramolecular or intermolecular condensation to form the desired heterocyclic core.

One of the most common applications of ortho-nitroanilines in heterocyclic synthesis is the preparation of benzimidazoles. This process typically begins with the reduction of the nitro group in this compound to an amino group, yielding the unstable intermediate 4-iodo-5-methyl-1,2-phenylenediamine. This diamine is often generated in situ and immediately subjected to cyclization with a one-carbon synthon. For instance, reaction with formic acid or its equivalents leads to the formation of 6-iodo-5-methyl-1H-benzimidazole. smolecule.comchemicalbook.com A well-established method involves treating the parent compound, 4-iodo-2-nitroaniline (B1312708), with iron in formic acid at elevated temperatures, which facilitates both the reduction of the nitro group and the subsequent cyclization in a one-pot reaction. chemicalbook.comorganic-chemistry.org

Alternatively, reacting the intermediate diamine with aldehydes or their equivalents, such as orthoesters, can introduce a substituent at the 2-position of the benzimidazole (B57391) ring. For example, using acetic acid and an ortho-triacetate reagent after the reduction of 4-iodo-2-nitroaniline with a catalyst like Raney nickel has been shown to produce 5-iodo-2-methylbenzimidazole. google.com This suggests a viable pathway for synthesizing 6-iodo-2,5-dimethyl-1H-benzimidazole from this compound.

The following table summarizes representative conditions for benzimidazole synthesis based on analogous starting materials.

Table 1: Synthetic Conditions for Benzimidazole Formation

| Starting Material Analogue | Reagents for Reduction & Cyclization | Conditions | Resulting Heterocycle Analogue | Reference |

|---|---|---|---|---|

| 4-Iodo-2-nitroaniline | Iron (Fe), Formic acid (HCOOH) | 90°C, 12 h | 5-Iodo-1H-benzimidazole | chemicalbook.com |

| 4-Iodo-2-nitroaniline | 1. Raney Nickel, H₂ 2. Acetic acid, Ortho-triacetate | Hydrogenation followed by cyclization | 5-Iodo-2-methylbenzimidazole | google.com |

| 2-Nitroanilines | Potassium tert-butoxide, Methyl iodide | tert-Butanol, 24 h | N-alkoxy-2H-benzimidazoles | nih.gov |

Another significant class of heterocycles accessible from substituted nitroanilines are quinolines, often synthesized via the Skraup reaction. This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. For substituted nitroanilines like this compound, this reaction would proceed through cyclization and dehydration to yield a substituted nitroquinoline, which can subsequently be reduced. The literature describes the use of 4-methyl-2-nitroaniline and 4,5-dimethyl-2-nitroaniline (B181755) in Skraup reactions with reagents like methylvinylketone or crotonaldehyde (B89634) diacetate to form the corresponding substituted 8-nitroquinolines. gfschemicals.com By analogy, this compound could be a precursor for highly substituted quinoline (B57606) systems.

The following table outlines potential Skraup reactions utilizing this compound based on established methodologies.

Table 2: Plausible Skraup Reactions for Quinoline Synthesis

| Starting Material Analogue | Reagents | Plausible Heterocyclic Product from this compound | Reference |

|---|---|---|---|

| 4-Methyl-2-nitroaniline | Methylvinylketone | 7-Iodo-4,6-dimethyl-8-nitroquinoline | gfschemicals.com |

| 4,5-Dimethyl-2-nitroaniline | Crotonaldehyde diacetate | 7-Iodo-2,5,6-trimethyl-8-nitroquinoline | gfschemicals.com |

| o-Nitroaniline | Glycerol, Sulfuric acid | 7-Iodo-6-methyl-8-nitroquinoline | gfschemicals.com |

Furthermore, the synthesis of N-fused heterocyclic iodides has been demonstrated using various nitroanilines as starting materials, indicating another potential avenue for the cyclization of this compound. rsc.org The versatility of the ortho-nitroaniline moiety allows for its participation in a range of cyclization strategies, making this compound a key building block for constructing complex, substituted heterocyclic frameworks.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Iodo 5 Methyl 2 Nitroaniline and Its Derivatives

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, providing a unique spectral fingerprint. For 4-Iodo-5-methyl-2-nitroaniline, the key vibrational modes would be associated with the amine (NH₂), nitro (NO₂), methyl (CH₃) groups, the aromatic ring, and the carbon-iodine bond.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | Medium |

| N-H Symmetric Stretch | ~3370 | Medium |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850-2980 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1510-1550 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Variable |

| NO₂ Symmetric Stretch | 1330-1360 | Strong |

| C-N Stretch | 1250-1350 | Medium-Strong |

| C-I Stretch | 500-600 | Medium-Strong |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amine protons, the two aromatic protons, and the methyl protons. The amine (NH₂) protons would likely appear as a broad singlet. The methyl (CH₃) protons would yield a sharp singlet. The two aromatic protons are in different chemical environments and would appear as two separate singlets, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum would show seven unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (iodo, methyl, nitro, and amino groups), providing a distinct fingerprint for the substitution pattern. nih.govmdpi.com

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H-3 | ~8.0-8.2 | Singlet (s) |

| ¹H | Aromatic H-6 | ~6.8-7.0 | Singlet (s) |

| ¹H | -NH₂ | ~5.0-6.0 (broad) | Singlet (s) |

| ¹H | -CH₃ | ~2.2-2.4 | Singlet (s) |

| ¹³C | -CH₃ | ~18-22 | - |

| ¹³C | C-I | ~85-95 | - |

| ¹³C | Aromatic C-H | ~115-135 | - |

| ¹³C | Aromatic C-Substituted | ~130-155 | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (C₇H₇IN₂O₂), the molecular weight is approximately 278.05 g/mol . The high-resolution mass spectrum would confirm the exact molecular formula.

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺) would be observed. This ion would then undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). researchgate.netmiamioh.edu The presence of iodine (a single stable isotope at mass 127) makes the loss of an iodine radical (mass loss of 127) a highly probable fragmentation pathway due to the relative weakness of the C-I bond. docbrown.info The analysis of these fragment ions allows for the piecing together of the molecule's structure.

Anticipated Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Assignment | Proposed Neutral Loss |

|---|---|---|

| 278 | [M]⁺ | - |

| 261 | [M - OH]⁺ | ∙OH (from nitro group) |

| 232 | [M - NO₂]⁺ | ∙NO₂ |

| 151 | [M - I]⁺ | ∙I |

| 127 | [I]⁺ | C₇H₇N₂O₂∙ |

| 105 | [M - I - NO₂]⁺ | ∙I, ∙NO₂ |

X-ray Crystallography Studies for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the three-dimensional arrangement of the molecule and how molecules pack together in the crystal lattice.

Representative Crystallographic Data Table

| Parameter | Description |

|---|---|

| Molecular Formula | C₇H₇IN₂O₂ |

| Formula Weight | 278.05 |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/n) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | To be determined (ų) |

| Z (Molecules per unit cell) | To be determined |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, Halogen bonding |

Computational Chemistry and Theoretical Investigations of 4 Iodo 5 Methyl 2 Nitroaniline

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic properties and predicting the reactivity of molecules. These methods provide a framework for analyzing molecular orbitals, electron density distribution, and the nature of electronic transitions.

DFT has become a popular method for studying nitroaromatic compounds due to its balance of accuracy and computational cost. It allows for the investigation of structure, chemical reactivity, and other properties of these molecules. scholarsresearchlibrary.comscholarsresearchlibrary.com TD-DFT is an extension of DFT that is used to study excited states and predict electronic absorption spectra. qu.edu.qayoutube.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Illustrative Frontier Molecular Orbital Data for a Related Compound Data for a related substituted nitroaromatic compound may be presented here for illustrative purposes, as specific data for 4-Iodo-5-methyl-2-nitroaniline is not available in the cited literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological or toxicological activities. scholarsresearchlibrary.com For nitroaromatic compounds, these descriptors can help in understanding their environmental impact and reactivity. researchgate.net

Illustrative Global Reactivity Descriptors for a Related Compound The following table presents typical calculated values for a related substituted nitroaromatic compound, as specific data for this compound is not available in the cited literature.

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its behavior in a solution. These simulations can reveal the preferred conformations of the molecule, the dynamics of its functional groups, and its interactions with solvent molecules.

The conformational landscape of this compound is likely influenced by the rotation of the amino and nitro groups relative to the benzene (B151609) ring. The presence of the bulky iodine atom and the methyl group may introduce steric hindrance that affects the preferred dihedral angles of these groups. In the solid state, para-substituted nitrobenzene (B124822) derivatives can exhibit a range of twist angles for the nitro group, indicating that the coplanarity with the aromatic ring can be easily broken. mdpi.com

In solution, the behavior of this compound will be governed by its interactions with the solvent molecules. MD simulations can be used to study the solvation shell around the molecule and to calculate thermodynamic properties related to solvation. Studies on aniline (B41778) and its derivatives in aqueous solution have used MD simulations to investigate hydrogen bonding and the formation of aggregates. bohrium.com Similar approaches could be applied to this compound to understand its behavior in different solvents.

Analysis of Non-Covalent Interactions within Crystalline Structures and Molecular Assemblies

Non-covalent interactions (NCIs) are crucial in determining the packing of molecules in a crystal and the structure of molecular assemblies. unam.mx These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the supramolecular architecture of a compound.

For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These interactions are common in the crystal structures of nitroanilines.

Halogen Bonding : The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. mdpi.com

π-π Stacking : The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice.

The analysis of NCIs can be performed using computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index. rsc.org These methods analyze the electron density and its derivatives to identify and characterize non-covalent interactions.

Experimental crystal structure data for the closely related isomer, 4-iodo-2-methyl-5-nitroaniline, reveals an absence of strong hydrogen bonds and intermolecular I···nitro interactions in its crystal structure. This suggests that steric effects and the specific substitution pattern can significantly influence the expected non-covalent interactions. In some o-nitroiodobenzene derivatives, a strong interaction between the iodine atom and an oxygen of the nitro group has been observed. researchgate.net

Advanced Applications of 4 Iodo 5 Methyl 2 Nitroaniline in Chemical Research

Utilization as a Key Intermediate in Complex Organic Molecule Synthesis

The molecular architecture of 4-Iodo-5-methyl-2-nitroaniline makes it a valuable starting material for the construction of complex organic molecules, particularly heterocyclic compounds. The presence of an amino group, a nitro group, and an iodine atom on the benzene (B151609) ring offers multiple reaction sites for chemical modification.

The amino group can be readily diazotized and converted into a variety of other functional groups. More significantly, it can participate in condensation reactions to form heterocyclic rings. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain nucleophilic substitutions and can be reduced to an amino group, providing another handle for further chemical transformations.

The iodine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. The strategic positioning of the iodo, methyl, and nitro groups allows for regioselective synthesis, guiding the formation of specific isomers.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate |

| Amino (-NH₂) | Diazotization, Sandmeyer Reaction | Aryl halides, nitriles, etc. |

| Cyclocondensation | Fused heterocyclic systems | |

| Nitro (-NO₂) | Reduction | Diamino derivative |

| Iodo (-I) | Suzuki Coupling | Biaryl compounds |

| Heck Coupling | Substituted alkenes | |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | N-Aryl amines/heterocycles |

Role in Medicinal Chemistry and Drug Discovery Programs

Substituted anilines and nitroaromatic compounds are prevalent scaffolds in medicinal chemistry. The unique combination of functional groups in this compound provides a template for the design and synthesis of novel bioactive molecules.

Design and Synthesis of Biologically Active Scaffolds and Pharmacophores

The core structure of this compound can be elaborated to generate various pharmacophores. For instance, the vicinal amino and nitro groups can be transformed into a benzimidazole (B57391) or quinoxaline (B1680401) ring system, which are common motifs in many biologically active compounds, including kinase inhibitors. The iodo substituent offers a convenient point for introducing further molecular diversity through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity.

Investigation of Potential Therapeutic Applications

While direct studies on this compound are not widely reported, its structural motifs are found in compounds with various therapeutic activities.

Anticancer Agents: Many kinase inhibitors used in cancer therapy feature an aniline (B41778) or substituted aniline core. For example, the synthesis of the notable kinase inhibitor Imatinib involves a 2-methyl-5-nitroaniline (B49896) precursor. The functional groups on this compound provide the necessary handles to build analogous complex structures that could potentially target protein kinases involved in cancer progression.

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microorganisms to form reactive nitrogen species that are toxic to the cells. Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial activity. It is plausible that derivatives of this compound could also exhibit antimicrobial properties.

Radiosensitizing Agents: Nitroaromatic compounds are known to act as radiosensitizers. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to form radical anions that are cytotoxic and can enhance the efficacy of radiation therapy. The electron-affinic nature of the nitro group is key to this activity.

Table 2: Potential Therapeutic Roles of Derivatives

| Therapeutic Area | Rationale | Example of Related Compound Class |

| Anticancer | Precursor for kinase inhibitor synthesis | Imatinib (utilizes a nitroaniline precursor) |

| Antimicrobial | Bioreduction of nitro group in microbes | Nitrofuran and nitroimidazole antibiotics |

| Radiosensitization | Electron-affinic nature of the nitro group | Misonidazole and other nitroimidazoles |

Contributions to Materials Science and Functional Materials Development

Substituted anilines are also important building blocks in materials science, particularly for the development of organic functional materials. The electronic properties of the aromatic ring in this compound, influenced by the electron-donating amino and methyl groups and the electron-withdrawing nitro group, make it an interesting candidate for applications in organic electronics and nonlinear optics.

The presence of both donor and acceptor groups can lead to molecules with large dipole moments and second-order nonlinear optical properties. Furthermore, the iodo group allows for the incorporation of this chromophore into larger polymeric structures through cross-coupling polymerization reactions, potentially leading to new materials with tailored electronic and optical properties. While specific research on this compound in this area is not prominent, the synthesis of materials with interesting optical properties from related nitroanilines has been reported.

Future Directions and Emerging Research Avenues for 4 Iodo 5 Methyl 2 Nitroaniline

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

Future research is anticipated to focus on developing innovative and environmentally benign methods for the synthesis and transformation of 4-Iodo-5-methyl-2-nitroaniline. A key area of interest lies in the exploration of novel catalytic systems that can offer high efficiency, selectivity, and sustainability.

A documented synthesis of this compound involves the iodination of 5-methyl-2-nitroaniline using N-iodosuccinimide (NIS) in acetic acid. fast.ai The reaction proceeds at 120°C for 70 minutes, yielding the desired product as a red solid. fast.ai The identity of the compound has been confirmed by 1H-NMR spectroscopy, which showed characteristic peaks at 8.28 (s, 1H), 7.44 (br s, 2H), 6.96 (s, 1H), and 2.28 (s, 3H) in DMSO-d6. fast.ai

Building upon this, future synthetic explorations could include:

Catalytic Iodination: Investigating the use of transition metal catalysts or organocatalysts to perform the iodination under milder conditions, potentially with higher yields and reduced waste.

Green Solvents: Replacing conventional solvents like acetic acid with more sustainable alternatives such as ionic liquids, supercritical fluids, or water-based systems.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and product consistency.

Furthermore, the transformation of the nitro group in this compound presents a fertile ground for catalytic research. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A known method for this conversion involves the use of iron (Fe) powder and ammonium (B1175870) chloride (NH4Cl) in a mixture of ethanol and water at 80°C for 3 hours, yielding 4-iodo-5-methylbenzene-1,2-diamine. fast.ai

Future research in this area could focus on:

Noble Metal Catalysis: Exploring the use of highly efficient catalysts based on palladium, platinum, or gold nanoparticles for the chemoselective hydrogenation of the nitro group. merckmillipore.comnih.gov

Base Metal Catalysis: Investigating the application of more abundant and cost-effective transition metals like nickel, copper, or iron in nanocatalytic systems for the reduction. nih.govrubber.or.krresearchgate.net

Photocatalysis and Electrocatalysis: Developing light- or electricity-driven catalytic reduction processes as sustainable alternatives to traditional chemical reductants.

A summary of a known synthetic transformation of this compound is presented below:

| Starting Material | Reagents and Conditions | Product | Yield |

| 5-Methyl-2-nitroaniline | N-Iodosuccinimide (NIS), Acetic Acid (AcOH), 120°C, 70 min | This compound | 60.19% |

| This compound | Iron (Fe), Ammonium Chloride (NH4Cl), Ethanol (EtOH), Water (H2O), 80°C, 3 h | 4-iodo-5-methylbenzene-1,2-diamine | Not specified (crude product obtained) |

Development of Advanced Analytical Methods for Trace Analysis and Complex Mixture Characterization

The development of sensitive and selective analytical methods will be crucial for detecting and quantifying this compound in various matrices. Future research is expected to focus on advanced analytical techniques capable of trace-level detection and characterization within complex mixtures. This is particularly important for potential environmental monitoring, process control, and quality assurance applications.

Potential research avenues in this domain include:

Chromatographic Techniques: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods coupled with high-resolution mass spectrometry (MS) for the separation, identification, and quantification of this compound and its potential byproducts or degradation products.

Spectroscopic Methods: Exploring the utility of advanced spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) and fluorescence spectroscopy, for rapid and sensitive detection. While the intrinsic fluorescence of nitroaromatics can be low, derivatization or the use of fluorescent probes could be investigated. acs.org

Sensor Development: Designing and fabricating novel chemical sensors and biosensors tailored for the specific and real-time detection of this compound. These could be based on electrochemical principles, optical phenomena, or molecularly imprinted polymers.

The characterization of this compound in complex mixtures, such as reaction media or environmental samples, will require sophisticated analytical workflows. This may involve multi-dimensional chromatography, advanced data processing algorithms, and chemometric analysis to resolve co-eluting species and matrix interferences.

Expansion into Interdisciplinary Research Fields and Nanotechnology Applications

The unique combination of iodo, methyl, and nitro functionalities on the aniline (B41778) scaffold of this compound opens up possibilities for its application in various interdisciplinary fields, particularly in nanotechnology. The presence of a heavy iodine atom and a reactive nitro group could be leveraged for the development of novel functional materials.

Emerging research could explore the following areas:

Precursor for Nanomaterials: Investigating the use of this compound as a precursor for the synthesis of functionalized nanoparticles. For instance, the amino group, obtained after nitro reduction, can serve as a capping agent or a linker for attaching to metal or semiconductor nanoparticles. nih.govresearchgate.net

Functional Polymers: Incorporating this compound as a monomer or a functional additive in the synthesis of advanced polymers. The iodo-substituent could be a site for further cross-coupling reactions to create conjugated polymers with interesting optoelectronic properties.

Materials for Sensing and Catalysis: Exploring the potential of materials derived from this compound in sensing applications, particularly for the detection of other hazardous substances. Furthermore, its derivatives could be immobilized on solid supports to create novel heterogeneous catalysts.

The intersection of nanotechnology with the chemistry of nitroaromatic compounds is a rapidly growing field. Research into the catalytic reduction of nitroanilines using various nanoparticles, such as those made of copper ferrite or silver, highlights the potential for creating novel catalytic systems. researchgate.netnih.govrsc.org Future studies could specifically investigate the interaction of this compound with different nanomaterials to develop new composite materials with enhanced catalytic, sensing, or electronic properties.

Q & A

Basic Research Question

- Toxicity : Nitroanilines are mutagenic and may release toxic fumes (NOx) upon decomposition. Use fume hoods and PPE (nitrile gloves, lab coats).

- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent iodination reversal or photodegradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce nitro groups to less hazardous amines .

How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound’s reactivity?

Advanced Research Question

Deuterated analogs (e.g., 3-Nitroaniline-2,4,5,6-d₄ in ) enable:

- Kinetic Isotope Effects (KIE) : Track hydrogen/deuterium exchange in substitution reactions to confirm mechanisms (e.g., SNAr vs. radical pathways).

- Mass Spectrometry : Use labeled standards for quantitative analysis of degradation products .

Example : Synthesize this compound-d₄ via H/D exchange under acidic D₂O conditions, followed by iodination .

What analytical techniques are most effective for characterizing purity and structural isomers of this compound?

Basic Research Question

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Steric Effects : The methyl group at position 5 hinders approach of bulky catalysts (e.g., Pd(PPh₃)₄), reducing Suzuki-Miyaura coupling yields. Use smaller ligands (e.g., XPhos) .

- Electronic Effects : The electron-withdrawing nitro group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Iodo groups facilitate Ullmann couplings under Cu catalysis .

Experimental Design : Screen catalysts, solvents (DMF vs. DMSO), and temperatures (80–120°C) to optimize coupling efficiency .

What computational methods are suitable for predicting the photostability of this compound?

Advanced Research Question

- TD-DFT : Model UV-Vis spectra to identify λmax shifts under light exposure. Correlate with experimental data from photodegradation studies .

- Molecular Dynamics : Simulate bond dissociation energies (BDE) for C-I and C-NO₂ bonds to predict degradation pathways .

Validation : Compare computed half-lives with accelerated stability testing (e.g., 500 W/m² UV light for 48 hrs) .

How can researchers address discrepancies in reported melting points for this compound analogs?

Basic Research Question

Discrepancies arise from polymorphic forms or impurities.

- Recrystallization : Use solvent mixtures (e.g., ethanol/hexane) to isolate pure crystals.

- DSC : Measure melting points dynamically to detect polymorph transitions .

Example : 4-Nitroaniline (mp 146°C in ) vs. impure samples (mp 140–144°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。